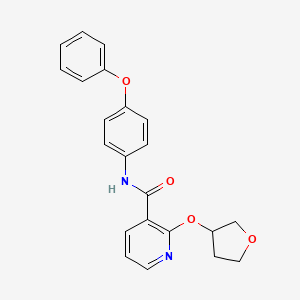

2-(oxolan-3-yloxy)-N-(4-phenoxyphenyl)pyridine-3-carboxamide

Description

Propriétés

IUPAC Name |

2-(oxolan-3-yloxy)-N-(4-phenoxyphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c25-21(20-7-4-13-23-22(20)28-19-12-14-26-15-19)24-16-8-10-18(11-9-16)27-17-5-2-1-3-6-17/h1-11,13,19H,12,14-15H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPOEHJBESUYAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yloxy)-N-(4-phenoxyphenyl)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 3-aminopyridine and an appropriate aldehyde or ketone.

Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where the pyridine derivative is reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Attachment of the Oxolan-3-yloxy Moiety: The oxolan-3-yloxy group is introduced via an etherification reaction, where the hydroxyl group of oxolan-3-ol is reacted with the appropriate halide derivative of the pyridine carboxamide.

Industrial Production Methods

Industrial production of 2-(oxolan-3-yloxy)-N-(4-phenoxyphenyl)pyridine-3-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance reaction efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-(oxolan-3-yloxy)-N-(4-phenoxyphenyl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the phenoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halides, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in various substituted pyridine or phenoxy derivatives.

Applications De Recherche Scientifique

Scientific Research Applications of 2-(oxolan-3-yloxy)-N-(4-phenoxyphenyl)pyridine-3-carboxamide

2-(oxolan-3-yloxy)-N-(4-phenoxyphenyl)pyridine-3-carboxamide is a synthetic organic compound with a pyridine ring, a carboxamide group, and an oxolan-3-yloxy moiety in its structure. It has garnered interest across chemistry, biology, medicine, and industry for its potential applications.

Applications

- Chemistry This compound serves as a building block in synthesizing complex molecules and as a reagent in various organic reactions.

- Biology It is studied for potential biological activities, including antimicrobial, antiviral, and anticancer properties.

- Medicine Research explores its potential as a therapeutic agent for various diseases, such as acting as an enzyme inhibitor or receptor modulator.

- Industry It is investigated for potential use in developing new materials like polymers and coatings because of its unique chemical properties.

Chemical Reactions

2-(oxolan-3-yloxy)-N-(4-phenoxyphenyl)pyridine-3-carboxamide can undergo several types of chemical reactions:

- Oxidation It can be oxidized under specific conditions to form corresponding oxides or hydroxylated derivatives. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

- Reduction Reduction reactions can convert the carboxamide group to an amine or other reduced forms. Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

- Substitution It can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the phenoxy group. Reagents like halides, acids, and bases are employed under controlled conditions to achieve desired substitutions.

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines, and substitution reactions can result in various substituted pyridine or phenoxy derivatives.

The compound's structural features, including a pyridine ring, a carboxamide group, and an oxolan moiety, suggest potential for diverse biological activities. The presence of the phenoxy group imparts distinct chemical and biological properties to the compound due to the electronic and steric effects, influencing its reactivity and interactions with molecular targets.

Mécanisme D'action

The mechanism of action of 2-(oxolan-3-yloxy)-N-(4-phenoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

R1 Substituents

- Target Compound : Oxolan-3-yloxy group (cyclic ether).

- Analogs :

- Compound 35 : (4-Methoxybenzyl)oxy group.

- The methoxybenzyl moiety enhances lipophilicity but may increase susceptibility to demethylation in vivo.

- Compound 36 : Pentan-2-yloxy chain.

- Linear alkyl chains improve solubility but may reduce target specificity due to increased flexibility.

R2 Substituents

- Target Compound: 4-Phenoxyphenyl group. This substituent is conserved across analogs (e.g., compounds 35–38), suggesting its critical role in target engagement, possibly through π-π stacking with hydrophobic enzyme pockets.

- Analogs :

- Compound 37 : 4-(Pyridin-4-ylthio)phenyl group.

- Compound 38: 4-(Pyridin-4-yloxy)phenyl group.

- The pyridyloxy substituent adds basicity, which could influence pharmacokinetic properties like tissue penetration.

Structural Characterization Tools

The evidence highlights crystallographic software critical for analyzing such compounds:

- SHELXL (): Used for refining small-molecule crystal structures, ensuring accurate stereochemical assignment .

- SIR97 (): Integrates direct methods and least-squares refinement for structure determination, aiding in resolving complex substituent arrangements .

- WinGX and ORTEP-3 (–4): Provide graphical interfaces for modeling and visualizing molecular geometries .

Activité Biologique

2-(oxolan-3-yloxy)-N-(4-phenoxyphenyl)pyridine-3-carboxamide is a synthetic organic compound that has gained attention in various fields of biological research. Its unique structural features, including a pyridine ring, a carboxamide group, and an oxolan moiety, suggest potential for diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-(oxolan-3-yloxy)-N-(4-phenoxyphenyl)pyridine-3-carboxamide. It has the following structural characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H20N2O4 |

| Molecular Weight | 364.41 g/mol |

| SMILES | C1COCC1OC2=NC=CC(=C2)C(=O)N(C)C |

| InChI | InChI=1S/C22H20N2O4/c25-21(20... |

Synthesis

The synthesis typically involves several steps:

- Formation of the Pyridine Ring : This can be achieved through condensation reactions involving 3-aminopyridine and suitable carbonyl compounds.

- Introduction of the Carboxamide Group : This is done via amidation reactions using acid chlorides or anhydrides.

- Oxolan Moiety Addition : The oxolan group is incorporated through etherification reactions.

Biological Activity

Research indicates that 2-(oxolan-3-yloxy)-N-(4-phenoxyphenyl)pyridine-3-carboxamide exhibits several biological activities:

Antimicrobial Properties

Studies have shown that the compound possesses antimicrobial properties against various pathogens, indicating its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Its activity is thought to be linked to its ability to modulate enzyme activities related to cancer cell proliferation and apoptosis.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly in relation to acid ceramidase (AC), which is crucial in sphingolipid metabolism. Inhibitory assays revealed promising IC50 values, suggesting it could serve as a lead compound for the development of therapeutics targeting sphingolipid-related disorders.

The exact mechanisms through which 2-(oxolan-3-yloxy)-N-(4-phenoxyphenyl)pyridine-3-carboxamide exerts its biological effects are still under investigation. However, it is hypothesized that it interacts with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways.

Case Studies and Research Findings

- Study on Anticancer Activity : A recent study evaluated the compound's effects on human neuroblastoma SH-SY5Y cells, demonstrating significant inhibition of cell viability (IC50 = 79 nM) .

- Enzyme Inhibition Assays : It was found to inhibit acid ceramidase with varying potencies across different analogs, highlighting its potential as a therapeutic agent in sphingolipid-mediated disorders .

- Comparative Analysis : Similar compounds with varied substitutions were analyzed for their biological activities, revealing that modifications to the phenoxy group significantly influenced potency and selectivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(oxolan-3-yloxy)-N-(4-phenoxyphenyl)pyridine-3-carboxamide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling pyridine-3-carboxylic acid derivatives with substituted anilines. For example, a route analogous to boscalid (a related agrochemical) uses 2-chloronicotinic acid and 4-phenoxyaniline under Ullmann or Buchwald-Hartwig cross-coupling conditions . Purity optimization may involve column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol. High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds is recommended for validation .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm substituent positions and Fourier-transform infrared spectroscopy (FTIR) for functional group analysis (e.g., amide C=O stretch at ~1650 cm⁻¹). Single-crystal X-ray diffraction (SCXRD) is ideal for absolute configuration determination, employing programs like SHELXL for refinement .

Q. What preliminary assays are suitable for evaluating biological activity?

- Methodological Answer : For agrochemical research, nematode motility assays (e.g., Meloidogyne incognita inhibition) at 0.1–10 ppm concentrations are relevant, as seen in cyclobutrifluram studies . In medicinal contexts, kinase inhibition assays (e.g., Met kinase) using fluorescence-based ADP-Glo™ kits can screen for activity, referencing BMS-777607’s IC₅₀ protocols .

Advanced Research Questions

Q. How can crystallographic disorder in the oxolane (tetrahydrofuran) moiety be resolved during SCXRD analysis?

- Methodological Answer : Disorder in flexible moieties like oxolane can be modeled using PART commands in SHELXL. Refinement strategies include assigning partial occupancy to disordered atoms and applying geometric restraints (e.g., DFIX, SIMU). Validation tools like the Cambridge Structural Database (CSD) ensure bond-length/angle consistency . For example, Akkurt et al. resolved thiazolidinone disorder via constrained refinement .

Q. What strategies address contradictory bioactivity data across similar pyridine-3-carboxamides?

- Methodological Answer : Cross-validate assays under standardized conditions (pH, temperature, solvent). For instance, boscalid’s fungicidal efficacy varies with target species SDH enzyme binding; isothermal titration calorimetry (ITC) can quantify binding affinities to isolate structure-activity relationships (SARs) . Molecular dynamics simulations (e.g., GROMACS) may clarify conformational impacts on activity .

Q. How can regioselectivity challenges during functionalization of the pyridine ring be mitigated?

- Methodological Answer : Employ directing groups (e.g., Lewis acid catalysts like Pd(OAc)₂) for C–H activation. For oxolane-ether linkage at C2, Mitsunobu reactions (DIAD, PPh₃) with 3-hydroxyoxolane ensure regioselectivity . Computational tools (Gaussian, DFT) predict reactive sites by mapping Fukui indices .

Q. What advanced techniques characterize intermolecular interactions in the solid state?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.